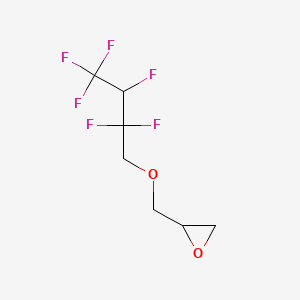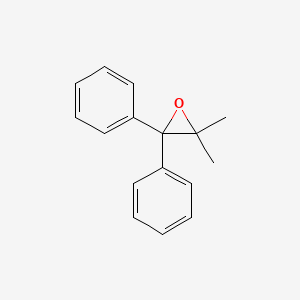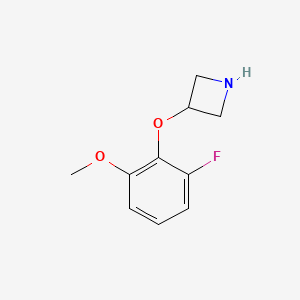
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-, also known as (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diyl diacetate, is an organic compound with the molecular formula C14H22O4 and a molecular weight of 254.3221 g/mol . This compound is characterized by its two acetate groups attached to a diene structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be achieved through several synthetic routes. One common method involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the diol being dissolved in an appropriate solvent like dichloromethane, and the acetic anhydride added dropwise. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Hydrolysis: The diacetate groups can be hydrolyzed to yield the parent diol using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation processes.
Wirkmechanismus
The mechanism of action of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- involves its ability to undergo hydrolysis to release acetic acid and the corresponding diol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems. The released diol can then participate in further biochemical reactions, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be compared with other similar compounds such as:
10-Hydroxygeraniol: This compound has a similar diene structure but with hydroxyl groups instead of acetate groups.
(2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is the parent diol from which the diacetate is derived.
(2E,6Z)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is a stereoisomer of the parent diol with different geometric configuration.
The uniqueness of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- lies in its diacetate groups, which provide distinct reactivity and applications compared to its parent diol and other similar compounds.
Eigenschaften
Molekularformel |
C14H26O6 |
|---|---|
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
acetic acid;(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-9(6-7-11)4-3-5-10(2)8-12;2*1-2(3)4/h5-6,11-12H,3-4,7-8H2,1-2H3;2*1H3,(H,3,4)/b9-6+,10-5+;; |
InChI-Schlüssel |
VZPSYPCFZFSAQF-KVYBOMEPSA-N |
Isomerische SMILES |
C/C(=C\CO)/CC/C=C(\C)/CO.CC(=O)O.CC(=O)O |
Kanonische SMILES |
CC(=CCO)CCC=C(C)CO.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)


![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)



![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)
